Cas no 941979-07-3 (2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide)
2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide
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- Inchi: 1S/C18H17N3O4/c22-17-10-3-4-11-20(17)14-7-5-6-13(12-14)19-18(23)15-8-1-2-9-16(15)21(24)25/h1-2,5-9,12H,3-4,10-11H2,(H,19,23)
- InChI Key: MEPALKOLZBNAGV-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(N2CCCCC2=O)=C1)(=O)C1=CC=CC=C1[N+]([O-])=O
2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2784-0401-2μmol |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-5μmol |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-10μmol |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-20μmol |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-1mg |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-2mg |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-3mg |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-4mg |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-5mg |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2784-0401-10mg |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
941979-07-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide
Introduction to 2-Nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide (CAS No. 941979-07-3)
2-Nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide is a specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 941979-07-3, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this compound incorporates a nitro group, a piperidine ring, and a benzamide moiety, which collectively contribute to its distinct chemical behavior and reactivity.
The< strong>nitro group in the molecular structure of 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide plays a crucial role in its chemical properties. Nitro groups are known for their ability to participate in various chemical reactions, including nucleophilic substitution and reduction reactions. These reactions can be harnessed to synthesize derivatives of the compound, which may exhibit enhanced pharmacological activity. The presence of the nitro group also influences the electronic properties of the molecule, making it a valuable component in designing compounds with specific interactions with biological targets.
The< strong>piperidine ring is another key feature of this compound, contributing to its potential biological activity. Piperidine derivatives are widely recognized for their role in pharmaceuticals due to their ability to mimic natural bioactive molecules. The piperidine ring in 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide can interact with biological receptors and enzymes, making it a promising scaffold for drug development. Recent studies have shown that piperidine-based compounds can exhibit significant effects on neurological and cardiovascular systems, suggesting that this compound may have therapeutic applications in these areas.
The< strong>benzamide moiety is yet another important structural component of this compound. Benzamides are commonly found in pharmaceuticals due to their ability to act as protease inhibitors. The benzamide group in 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide can potentially interfere with the activity of specific enzymes by binding to their active sites. This property makes the compound a candidate for developing drugs that target enzyme-mediated diseases. For instance, benzamide derivatives have been investigated for their potential in treating inflammatory diseases and cancer by inhibiting key enzymes involved in these conditions.
Recent advancements in chemical biology have highlighted the importance of understanding the interactions between small molecules and biological targets at a molecular level. The< strong>structural features of 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide make it an interesting candidate for such studies. Computational methods, such as molecular docking and dynamic simulations, have been employed to predict how this compound interacts with biological receptors. These studies have provided valuable insights into the binding affinity and mode of interaction, which are crucial for designing more effective drugs.
In addition to its potential therapeutic applications, 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide has also been explored for its role in chemical synthesis. The presence of multiple functional groups makes it a versatile intermediate for synthesizing more complex molecules. Researchers have utilized this compound to develop novel synthetic pathways that could be applied in other areas of chemistry. For example, the nitro group can be reduced to an amine, allowing for further functionalization and derivatization.
The< strong>pharmacological profile of 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide is still under investigation, but preliminary studies suggest that it may have broad applications in medicine. The combination of a nitro group, a piperidine ring, and a benzamide moiety gives this compound unique properties that make it suitable for various therapeutic purposes. Further research is needed to fully understand its potential benefits and limitations.
In conclusion, 2-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide (CAS No. 941979-07-3) is a promising chemical compound with significant potential in pharmaceutical research and development. Its unique structural features make it an interesting candidate for drug design and synthesis. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in developing new treatments for various diseases.
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